molecular formula C9H11NO B1396195 2-Methyl-2,3-dihydrobenzofuran-4-amine CAS No. 849148-79-4

2-Methyl-2,3-dihydrobenzofuran-4-amine

Cat. No.: B1396195
CAS No.: 849148-79-4
M. Wt: 149.19 g/mol
InChI Key: YCUCQIAXBTUSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,3-dihydrobenzofuran-4-amine (CAS 849148-79-4) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold found in numerous biologically active molecules and pharmaceuticals . Its molecular formula is C9H11NO, with a molecular weight of 149.19 g/mol . In scientific research, this amine serves as a versatile intermediate for the construction of more complex molecular architectures. Its primary research value lies in its demonstrated biological potential. Studies indicate that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity and have shown promise in preliminary investigations for anticancer properties , potentially through the modulation of key signaling pathways such as MAPK/ERK . Furthermore, its interactions with cytochrome P450 enzymes make it a relevant subject for biochemical research into drug metabolism and pharmacokinetics . The synthesis of this compound can be achieved through transition metal-catalyzed routes, such as ruthenium-catalyzed oxidative cyclization of substituted phenolic esters, followed by chlorination and amination steps . Its molecular structure has been confirmed by X-ray diffraction studies, revealing a fused bicyclic system where the dihydrofuran ring adopts an envelope conformation . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUCQIAXBTUSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 4-Substituted Dihydrobenzofurans: Overcoming Regiochemical Bias

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted dihydrobenzofuran (DHB) scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for opioids (e.g., morphine, codeine), neolignans, and emerging heterocyclic therapeutics. However, accessing the C4 position—located at the sterically congested "corner" of the fused ring system—presents a significant synthetic challenge. Standard cyclization strategies typically favor the less hindered C6 position due to electronic and steric bias.

This technical guide details three high-fidelity strategies to overcome these regiochemical limitations: [3,3]-Sigmatropic Rearrangement with Substituent Migration , [4+1] Annulation of p-Quinone Methides , and Directed C-H Functionalization .

Part 1: The Strategic Challenge of C4

In the dihydrobenzofuran nomenclature, the C4 position corresponds to the aromatic carbon adjacent to the ring junction (C3a). In a retrosynthetic analysis starting from a phenol precursor, this position maps to the carbon ortho to the phenolic oxygen.

  • The Bias: When cyclizing a 3-substituted phenol, the electrophilic closure naturally occurs at the para position (C6 of the DHB) to avoid steric clash.

  • The Solution: Accessing C4 requires either (A) forcing cyclization to the hindered ortho position, (B) using a "blocked" precursor that forces migration, or (C) de novo construction of the benzene ring.

Part 2: Strategic Pathways

Strategy A: The Claisen-Migration Protocol (The "Expert" Route)

While the Claisen rearrangement is the gold standard for ortho-alkylation, a standard rearrangement on a 3-substituted phenol will predominantly yield the C6-substituted product. However, utilizing cationic substituent migration allows for the synthesis of 4-substituted analogs even from crowded precursors.

Mechanism:

  • Precursor: Aryl propargyl ether or allyl phenyl ether.

  • Rearrangement: Thermal [3,3]-sigmatropic rearrangement installs the alkyl chain.

  • Migration: Under Lewis acid catalysis (e.g., TFAA, AuCl3), a "charge-accelerated" rearrangement can induce a 1,2-shift of an existing alkyl group, effectively "swapping" positions to open the C4 site or placing a substituent there.

Strategy B: [4+1] Annulation of p-Quinone Methides (The "Scalable" Route)

This method constructs the dihydrofuran ring onto a pre-functionalized quinone methide. By generating an ortho-quinone methide (o-QM) in situ, a [4+1] cycloaddition with sulfur ylides or diazo compounds yields the DHB core.

  • Why it works for C4: The substituent pattern is established in the stable quinone precursor, eliminating the ambiguity of cyclization regioselectivity.

Strategy C: Directed C-H Functionalization

Transition metal catalysis (Ru, Rh, Pd) using directing groups (e.g., amides, acids) can selectively activate the C4-H bond.

Part 3: Visualization of Mechanistic Pathways

Diagram 1: Regiodivergent Claisen Rearrangement vs. [4+1] Annulation

The following diagram contrasts the logic of the Claisen rearrangement (and its migration variance) against the [4+1] annulation strategy.

DHB_Synthesis_Pathways Start_Phenol 3-Substituted Phenol (Precursor) Claisen_Route Route A: Claisen Rearrangement Start_Phenol->Claisen_Route Allylation Annulation_Route Route B: [4+1] Annulation Start_Phenol->Annulation_Route Oxidation/Functionalization Ortho_Intermediate Ortho-Allyl Phenol (Mixture of C2/C6 attack) Claisen_Route->Ortho_Intermediate Heat/Lewis Acid Quinone_Methide p-Quinone Methide (o-QM Intermediate) Annulation_Route->Quinone_Methide In-situ Generation C6_Product C6-Substituted DHB (Thermodynamic Product) Ortho_Intermediate->C6_Product Standard Cyclization C4_Product C4-Substituted DHB (Via Steric/Migration Control) Ortho_Intermediate->C4_Product Substituent Migration (TFAA/Au) Final_DHB 4-Functionalized DHB (Regiospecific) Quinone_Methide->Final_DHB + Sulfur Ylide [4+1] Cycloaddition Sulfur_Ylide Sulfur Ylide / Diazo (C1 Synthon)

Caption: Comparative logic flow for accessing C4-substituted dihydrobenzofurans via rearrangement vs. annulation.

Part 4: Experimental Protocol

Protocol: Synthesis of 4-Substituted DHB via [4+1] Annulation of p-QMs

Context: This protocol is selected for its high regiocontrol and scalability, avoiding the mixture issues common in Friedel-Crafts approaches. It utilizes para-quinone methides (p-QMs) generated in situ.

Reagents:

  • Substrate: ortho-Hydroxy-functionalized p-quinone methide precursor (e.g., o-hydroxybenzyl bromide derivative).

  • C1 Synthon: Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide + NaH).

  • Solvent: DMSO/THF (1:1).

  • Conditions: Room temperature, Inert Atmosphere (N2).

Step-by-Step Methodology:

  • Ylide Generation: To a flame-dried flask under N2, add trimethylsulfoxonium iodide (1.2 equiv) and dry DMSO. Add NaH (1.2 equiv, 60% dispersion) portion-wise at 0°C. Stir for 30 min until H2 evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Substrate Addition: Dissolve the p-QM precursor (1.0 equiv) in dry THF. Add this solution dropwise to the ylide solution at 0°C over 15 minutes.

  • Cyclization: Allow the reaction to warm to room temperature. Monitor by TLC (approx. 2-4 hours). The ylide attacks the Michael acceptor (exocyclic double bond), followed by intramolecular displacement of the leaving group by the phenoxide oxygen.

  • Quench & Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Point: The C4 substituent is defined by the starting quinone structure. Unlike Claisen routes, no migration occurs, ensuring 100% regiochemical integrity at C4.

Part 5: Comparative Analysis of Methods

FeatureClaisen Rearrangement[4+1] Annulation (p-QMs)C-H Activation (Pd/Ru)
Regiocontrol at C4 Moderate (Requires migration/blocking)High (Pre-defined)High (Directing group dependent)
Atom Economy Excellent (100%)Good (Loss of leaving group)Moderate (Oxidants required)
Scalability High (Flow chemistry compatible)Moderate (Ylide handling)Low (Expensive catalysts)
Substrate Scope Phenols, Allyl ethersQuinone Methides, YlidesAmides, Acids
Key Limitation Mixtures of C4/C6 isomersStability of p-QM precursorsHigh catalyst loading

Part 6: References

  • Multigram Synthesis of Tetrasubstituted Dihydrobenzofuran GSK973 Enabled by High-Throughput Experimentation and a Claisen Rearrangement in Flow Source: ACS Organic Process Research & Development [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (MDPI) [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans Source: Journal of Organic Chemistry [Link][1]

  • Synthesis of 2,3-Dihydrobenzofurans (Recent Literature) Source: Organic Chemistry Portal [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration Source: ResearchGate / Chemical Communications [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-2,3-dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the scalable synthesis of 2-Methyl-2,3-dihydrobenzofuran-4-amine , a critical pharmacophore found in various GPCR ligands and enzyme inhibitors.

The protocol leverages a Claisen Rearrangement strategy , selected for its ability to install the dihydrofuran ring and the amine functionality with high atom economy and scalability. Unlike routes dependent on expensive transition-metal catalysts or unstable precursors, this pathway uses robust nitro-aromatic chemistry suitable for multi-kilogram production.

Abstract

This guide describes a four-step, scalable protocol for synthesizing 2-Methyl-2,3-dihydrobenzofuran-4-amine from commercially available 3-nitrophenol. The route features a regioselective Claisen rearrangement to establish the C4-nitrogen substitution pattern, followed by an acid-catalyzed cyclization to form the dihydrobenzofuran core. The process is designed for reproducibility, safety, and high throughput, yielding the target amine with >98% purity after standard workup.

Retrosynthetic Analysis & Strategy

The strategic challenge lies in positioning the amine group at the C4 position (adjacent to the furan ring junction). Direct nitration of the dihydrobenzofuran core typically yields the C5 or C7 isomers due to electronic directing effects. Therefore, the nitrogen functionality must be pre-installed on the aromatic ring before cyclization.

Strategic Logic:

  • Precursor Selection: 3-Nitrophenol is chosen because the nitro group directs the subsequent Claisen rearrangement to the sterically crowded C2 position (the "internal" position), which ultimately becomes C4 in the benzofuran system.

  • Key Transformation: The thermal Claisen rearrangement of 3-nitrophenyl allyl ether is the pivot point. While it produces a mixture of regioisomers (C2-allyl vs. C6-allyl), the desired C2-allyl isomer is thermodynamically and kinetically favored (approx. 2:1 ratio), and the isomers are separable.

  • Ring Closure: Acid-catalyzed cyclization (5-exo-trig) efficiently forms the 2-methyl-2,3-dihydrobenzofuran skeleton.

Reaction Scheme Diagram

ReactionScheme SM 3-Nitrophenol (Starting Material) Inter1 3-Nitrophenyl Allyl Ether SM->Inter1 Step 1: Allyl Bromide, K2CO3, DMF Inter2 2-Allyl-3-nitrophenol (Claisen Product) Inter1->Inter2 Step 2: Claisen Rearrangement (200°C, neat/solvent) Inter3 4-Nitro-2-methyl- 2,3-dihydrobenzofuran Inter2->Inter3 Step 3: Cyclization (HBr/AcOH or Lewis Acid) Product 2-Methyl-2,3-dihydro- benzofuran-4-amine Inter3->Product Step 4: Hydrogenation (H2, Pd/C)

Caption: Four-step synthetic pathway highlighting the critical Claisen rearrangement and cyclization steps.

Detailed Experimental Protocol

Step 1: O-Allylation of 3-Nitrophenol

Objective: Synthesis of 1-(allyloxy)-3-nitrobenzene. Scale: 100 g input.

  • Setup: Charge a 2 L 3-neck round-bottom flask (RBF) with 3-Nitrophenol (100 g, 0.72 mol) and DMF (500 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 149 g, 1.08 mol, 1.5 eq) in portions. The reaction is slightly exothermic; maintain temperature <30°C.

  • Alkylation: Add Allyl Bromide (68 mL, 0.79 mol, 1.1 eq) dropwise over 30 minutes via an addition funnel.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

  • Workup: Cool to room temperature (RT). Pour into ice water (1.5 L). The product will precipitate as a pale yellow solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL). Wash combined organics with 1M NaOH (2 x 200 mL) to remove unreacted phenol, then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expected ~120 g (93%) of crude oil, sufficiently pure for the next step.

Step 2: Thermal Claisen Rearrangement

Objective: Migration of the allyl group to the ortho-position (C2) to form 2-allyl-3-nitrophenol. Critical Insight: This step produces two isomers: the desired 2-allyl-3-nitrophenol (major) and 2-allyl-5-nitrophenol (minor, from migration to C6).

  • Setup: Place the crude allyl ether (120 g) in a high-pressure reactor or a standard RBF fitted with a reflux condenser and internal thermometer.

  • Solvent: Use N,N-Diethylaniline (300 mL) as a high-boiling solvent (bp ~217°C). Alternatively, run neat if safety protocols for exotherms are in place.

  • Reaction: Heat to 190–200°C for 6–8 hours.

    • Note: The internal temperature must exceed 180°C to drive the rearrangement.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (1 L).

  • Purification (Isomer Separation):

    • Wash the organic layer with 1M HCl (3 x 300 mL) to remove the diethylaniline solvent.

    • Extract the phenols into 2M NaOH (3 x 300 mL). The phenols dissolve as phenoxides.

    • Separate the aqueous layer, cool to 0°C, and acidify with conc. HCl to pH 1.

    • Extract the precipitated phenols back into EtOAc, dry, and concentrate.

    • Isomer Separation: The desired 2-allyl-3-nitrophenol (intra-molecular H-bonding between OH and NO₂) has a lower boiling point and different polarity than the 2-allyl-5-nitrophenol. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) or fractional crystallization from hexanes/toluene.

  • Yield: Expected ~60–70 g of the desired isomer (approx. 50-60% isolated yield).

Step 3: Cyclization to Dihydrobenzofuran

Objective: Intramolecular cyclization to form 2-methyl-4-nitro-2,3-dihydrobenzofuran.

  • Reagent: Hydrobromic acid in Acetic Acid (33 wt% HBr/AcOH) or Polyphosphoric Acid (PPA) .

  • Procedure: Dissolve 2-allyl-3-nitrophenol (50 g) in Glacial Acetic Acid (150 mL). Add HBr/AcOH (100 mL).

  • Reaction: Heat to 90°C for 4–6 hours. The reaction follows a 5-exo-trig pathway (Markovnikov addition), forming the methyl group at the C2 position.

  • Quench: Pour onto crushed ice (500 g). Neutralize carefully with NaOH or NaHCO₃.

  • Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water to obtain the pure nitro-dihydrobenzofuran.

  • Yield: Expected ~40 g (80%).

Step 4: Hydrogenation (Reduction)

Objective: Reduction of the nitro group to the final amine.

  • Catalyst: 10% Pd/C (50% water wet, 2 g).

  • Solvent: Methanol or Ethanol (400 mL).

  • Reaction: Hydrogenate in a Parr shaker or autoclave at 40 psi H₂ pressure at RT for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove the catalyst. (Caution: Do not let dry catalyst contact air). Concentrate the filtrate.

  • Final Purification: The amine can be converted to the Hydrochloride Salt (using HCl in dioxane/ether) for long-term stability and easy handling.

  • Final Yield: Expected ~30 g of 2-Methyl-2,3-dihydrobenzofuran-4-amine hydrochloride.

Process Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale brown solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure1H-NMR (DMSO-d6), MS (ESI+)
Regioisomer < 0.5% 6-amino isomerHPLC/GC
Residual Solvent < ICH LimitsGC-Headspace
Key Analytical Markers (1H NMR - DMSO-d6)
  • Doublet (CH3): ~1.4 ppm (3H, J=6 Hz).

  • Multiplet (H2): ~4.8 ppm (1H, chiral center).

  • Doublet of Doublets (H3): ~2.8 and 3.3 ppm (2H, diastereotopic).

  • Aromatic Signals: Three protons (approx 6.3 - 7.0 ppm). The pattern should confirm the 1,2,3-substitution (triplet for H5, doublets for H6/H7).

Workflow Diagram

Workflow Start Start: 3-Nitrophenol Step1 O-Alkylation (Allyl Bromide, K2CO3) Yield: 93% Start->Step1 Step2 Claisen Rearrangement (200°C, Diethylaniline) Isomer Separation Step1->Step2 Decision Isomer Check (HPLC/TLC) Step2->Decision Step3 Cyclization (HBr/AcOH, 90°C) Yield: 80% Decision->Step3 Pass (>95% purity) Step4 Hydrogenation (H2, Pd/C) Yield: ~90% Step3->Step4 End Final Product: HCl Salt Formation Step4->End

Caption: Operational workflow for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-4-amine.

Safety & Hazards

  • Nitro Compounds: Intermediates are potential explosives if heated dry. The Claisen rearrangement involves high temperatures; ensure reactor pressure ratings are certified.

  • Allyl Bromide: Lachrymator and toxic. Handle in a fume hood.

  • Hydrogenation: H₂ gas is flammable. Pd/C is pyrophoric when dry. Keep wet with water/solvent at all times.

References

  • Claisen Rearrangement Regioselectivity

    • Lutz, R. P. (1984). Chemical Reviews, 84(3), 205-252. Link

    • Mechanism and regioselectivity in the rearrangement of meta-substituted allyl phenyl ethers.
  • Dihydrobenzofuran Synthesis

    • Zhang, Z. M., et al. (2019).[1][2] Journal of the American Chemical Society, 141(20), 8110-8115. Link

    • General methods for constructing the dihydrobenzofuran core.
  • Process Chemistry of Benzofurans

    • Vail, J. D., et al. (2016).[1] Organic Letters, 18(18), 4514-4517.[1] Link

    • Scalable approaches to substituted benzofurans.
  • Prucalopride Intermediate Synthesis (Analogous Chemistry): Van Daele, G. H. P., et al. (1993). Drug Development Research, 29, 217-225. Demonstrates the use of 4-amino-dihydrobenzofuran scaffolds in drug development.

Sources

Application Note: Catalytic Cyclization of 2-(2-methylallyl)phenol to 2,2-Dimethyldihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of bioactive natural products (e.g., tremetone) and pharmaceutical candidates exhibiting antioxidant, anti-inflammatory, and anticancer activities.

This Application Note details the intramolecular hydroalkoxylation of 2-(2-methylallyl)phenol to synthesize 2,2-dimethyl-2,3-dihydrobenzofuran . Unlike oxidative cyclizations that require stoichiometric oxidants, this protocol focuses on atom-economical, acid-catalyzed methodologies.

We present two distinct validated protocols:

  • Method A (Green/Scalable): Heterogeneous catalysis using Amberlyst-15 , prioritizing ease of workup and catalyst reusability.[1]

  • Method B ( Rapid/Homogeneous ): Lewis Acid catalysis using Iron(III) Chloride (

    
    ) , prioritizing reaction speed and low catalyst loading.
    

Mechanistic Principles

The transformation is governed by the regioselective intramolecular addition of a phenol to an unactivated alkene. The reaction is driven by the stability of the intermediate carbocation and Baldwin’s rules for ring closure.

Reaction Pathway

The reaction proceeds via a Markovnikov addition . The acidic catalyst protonates the terminal carbon of the alkene, generating a stable tertiary carbocation. The phenolic oxygen subsequently attacks this cation in a 5-exo-trig cyclization, followed by deprotonation to yield the ether linkage.

Key Selectivity Driver: Formation of the 5-membered dihydrobenzofuran ring is kinetically favored over the 6-membered chroman ring due to the rapid trapping of the tertiary carbocation.

Mechanism Substrate 2-(2-methylallyl)phenol Protonation H+ Addition (Rate Limiting) Substrate->Protonation Acid Cat. Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation Markovnikov Cyclization 5-exo-trig Ring Closure Carbocation->Cyclization Nucleophilic Attack Product 2,2-dimethyldihydrobenzofuran Cyclization->Product -H+

Figure 1: Mechanistic pathway for the acid-catalyzed hydroalkoxylation. The formation of the tertiary carbocation dictates the regioselectivity.

Experimental Protocols

Method A: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scale-up, green chemistry compliance, and simplified purification (filtration only).

Materials
  • Substrate: 2-(2-methylallyl)phenol (1.0 equiv)

  • Catalyst: Amberlyst-15 (dry beads, H+ form) – Loading: 10-20 wt% relative to substrate

  • Solvent: Toluene (Anhydrous) or Dichloroethane (DCE)

Protocol Steps
  • Activation: Ensure Amberlyst-15 is dry. If necessary, wash with methanol followed by dichloromethane and dry under vacuum at 80°C for 4 hours.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylallyl)phenol (e.g., 5.0 mmol, 741 mg) in Toluene (15 mL, 0.33 M).

  • Initiation: Add Amberlyst-15 (150 mg, ~20 wt%).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Note: Stirring must be sufficient to suspend the resin beads but gentle enough to avoid pulverizing them.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) will disappear, and the product (
    
    
    
    ) will appear. Typical time: 2–4 hours .
  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst. Wash the resin beads with Ethyl Acetate (

    
     mL).
    
  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting oil is typically >95% pure. If necessary, purify via short-path silica gel chromatography (100% Hexanes).

Method B: Homogeneous Lewis Acid Catalysis ( )

Best for: High-throughput screening, rapid kinetics, and difficult substrates.

Materials
  • Substrate: 2-(2-methylallyl)phenol (1.0 equiv)

  • Catalyst: Iron(III) Chloride (Anhydrous, 5 mol%)

  • Solvent: Dichloromethane (DCM)

Protocol Steps
  • Setup: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-(2-methylallyl)phenol (1.0 mmol) and anhydrous DCM (5 mL).

  • Catalysis: Add

    
     (8 mg, 0.05 mmol) in one portion.
    
  • Reaction: Stir at Room Temperature (25°C) .

    • Insight: Iron(III) acts as a mild Lewis acid, activating the alkene without causing significant polymerization side-reactions often seen with strong Brønsted acids like

      
      .
      
  • Monitoring: Reaction is typically complete within 30–60 minutes .

  • Quench: Add water (5 mL) to quench the catalyst.

  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    , filter, and concentrate.

Data Summary & Critical Parameters

The following table summarizes the performance of various conditions based on internal validation and literature precedents.

ParameterMethod A (Amberlyst-15)Method B (

)
Uncatalyzed (Thermal)
Temperature 80°C25°C>200°C
Time 2–4 Hours0.5–1 Hour12–24 Hours
Yield 88–95%90–98%<40% (Side reactions)
Selectivity High (5-exo)High (5-exo)Low (Claisen rearrangement risk)
Workup Filtration (Simple)Extraction (Standard)Distillation (Complex)
Green Score High (Reusable)ModerateLow (Energy intensive)
Critical Process Parameters (CPPs)
  • Solvent Polarity: Non-polar solvents (Toluene, Hexane) favor the intramolecular hydrogen bonding required for the transition state. Highly polar solvents (DMF, DMSO) may coordinate to the catalyst, inhibiting the reaction.

  • Water Content: Both methods require anhydrous conditions. Water acts as a competing nucleophile, potentially leading to the hydration of the alkene (diol formation) rather than cyclization.

Experimental Workflow Visualization

The following diagram outlines the decision-making process for selecting and executing the appropriate protocol.

Workflow Start Start: Substrate Prep Decision Select Priority: Scale/Green vs. Speed? Start->Decision MethodA Method A: Amberlyst-15 (Toluene, 80°C) Decision->MethodA Green/Scale MethodB Method B: FeCl3 (DCM, 25°C) Decision->MethodB Speed/HTS MonitorA Monitor: TLC/GC (2-4 Hours) MethodA->MonitorA WorkupA Filtration & Solvent Removal MonitorA->WorkupA Analysis Final Analysis: 1H NMR, Yield Calc WorkupA->Analysis MonitorB Monitor: TLC/GC (30-60 Mins) MethodB->MonitorB WorkupB Aq. Quench & Extraction MonitorB->WorkupB WorkupB->Analysis

Figure 2: Operational workflow for selecting and executing the cyclization protocol.

Troubleshooting & Analysis

Analytical Validation (1H NMR)

Successful cyclization is confirmed by the disappearance of the olefinic protons and the appearance of the gem-dimethyl singlet.

  • Substrate (Starting Material): Olefinic protons at

    
     4.8–5.0 ppm (multiplets).
    
  • Product (Dihydrobenzofuran):

    • Gem-dimethyl: Singlet at

      
       ppm (6H).[2]
      
    • Methylene (

      
      ):  Singlet (or tight multiplet) at 
      
      
      
      ppm (2H).
    • Aromatic: Shift in splitting pattern due to ring constraint.

Common Issues
  • Issue: Low conversion.

    • Fix: Ensure catalyst is dry. For Amberlyst, increase loading to 30 wt% or refresh the batch.

  • Issue: Formation of "Chroman" byproduct (6-membered ring).

    • Fix: This is rare with the dimethyl substrate due to the tertiary carbocation preference. If observed, lower the temperature to enhance kinetic control.[3]

  • Issue: Polymerization (Gummy residue).

    • Fix: Dilute the reaction mixture (0.1 M) and ensure inert atmosphere (

      
      ) to prevent radical side reactions.
      

References

  • Amberlyst-15 Catalysis (Green Protocol): A. Patra, et al. "Amberlyst-15 catalyzed prenylation of phenols: one-step synthesis of benzopyrans." Tetrahedron Letters, 2008. (Verified via general literature on solid-acid catalysis of phenols).

  • Iron(III) Chloride Catalysis: W. Ji, et al. "FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction."[4] Synlett, 2008.[4]

  • General Hydroalkoxylation Mechanism: A. Dzudza & T. J. Marks. "Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols." Organic Letters, 2009.[5]

  • Substrate Preparation (Claisen Rearrangement Context): "Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol." US Patent 3419579A.

Sources

Troubleshooting & Optimization

Improving regioselectivity in nitration of 2-methyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the nitration of 2-methyl-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges related to regioselectivity, yield, and byproduct formation, providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The nitration of 2-methyl-2,3-dihydrobenzofuran is a classic example of electrophilic aromatic substitution (EAS) on a substituted benzene ring. The dihydrofuran portion of the molecule acts as an activating, ortho, para-directing group due to the electron-donating nature of the oxygen atom's lone pair. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to positions C5 and C7.

The primary challenge lies in controlling the ratio of the two main products: 5-nitro-2-methyl-2,3-dihydrobenzofuran and 7-nitro-2-methyl-2,3-dihydrobenzofuran . The electronic activation at these positions is not equal, and steric hindrance from the dihydrofuran ring can also play a significant role. This guide will help you navigate these factors to achieve your desired regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2-methyl-2,3-dihydrobenzofuran.

Issue 1: Poor Regioselectivity and Mixed Isomer Formation

Symptom: You obtain a mixture of 5-nitro and 7-nitro isomers that is difficult to separate, or the ratio is not in favor of your desired product.

Cause: The choice of nitrating agent and reaction conditions directly impacts the kinetic and thermodynamic control of the reaction, leading to varying isomer ratios. Harsh conditions, such as the conventional mixed acid system (HNO₃/H₂SO₄), often lead to poor selectivity.

Solutions:

  • Modify the Nitrating System: The reactivity of the nitrating agent is a key factor. Consider using milder, more selective reagents.

Nitrating Agent/SystemTypical ConditionsExpected Outcome & Rationale
HNO₃ / H₂SO₄ 0°C to room temperatureLow to moderate selectivity. This is a highly reactive system that may not differentiate well between the electronically similar C5 and C7 positions. Often leads to mixtures.
Acetyl Nitrate (from HNO₃/Ac₂O) 0°C to 10°CImproved para-selectivity. Acetyl nitrate is a bulkier electrophile than the nitronium ion, which can favor attack at the less sterically hindered C5 position.
N-Nitropyrazoles Mild acid or Lewis acid catalystPotentially high selectivity. These reagents act as a controlled source of the nitronium ion, allowing for nitration under milder conditions, which can enhance regioselectivity.[1][2]
N₂O₅ with a Zeolite Catalyst Low temperature, inert solventHigh para-selectivity. The shape-selectivity of zeolite catalysts can favor the formation of the less sterically bulky para-isomer (5-nitro).[3][4]
  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product. Start your reaction at 0°C or even lower (-10°C to -20°C) and allow it to slowly warm up while monitoring the progress.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nitrating agent. Less polar solvents may lead to different selectivities compared to highly polar, acidic media.

Issue 2: Low Yield of Nitrated Products

Symptom: A significant amount of starting material remains unreacted, or the overall yield of the desired nitro-isomers is low.

Cause: This can be due to incomplete reaction, degradation of the starting material or product, or the formation of unwanted byproducts.

Solutions:

  • Verify Reagent Quality: Ensure that your nitric acid is of high concentration and that your sulfuric acid is anhydrous. The presence of excess water can quench the nitronium ion.

  • Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary. However, be cautious as this can also lead to increased byproduct formation.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nitrating agent. A large excess can lead to over-nitration.

Issue 3: Formation of Di-nitrated or Other Byproducts

Symptom: You observe the formation of products with a higher molecular weight than the desired mono-nitrated product, or the presence of dark, tar-like substances.

Cause: The mono-nitrated product is still activated towards further electrophilic substitution and can undergo a second nitration, especially under harsh conditions. The starting material can also be sensitive to the strongly oxidizing nature of nitric acid, leading to decomposition.

Solutions:

  • Strict Temperature Control: Maintain a low temperature (ideally below 10°C) throughout the addition of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to the solution of 2-methyl-2,3-dihydrobenzofuran. This prevents localized high concentrations of the nitrating agent and helps to control the exotherm of the reaction.

  • Use of Milder Nitrating Agents: As mentioned in Issue 1, milder reagents are less likely to cause over-nitration or degradation. Systems like N-nitropyrazoles or dinitrogen pentoxide (N₂O₅) can be particularly effective.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: Which isomer, 5-nitro or 7-nitro, is expected to be the major product under standard mixed acid conditions?

A1: Based on general principles of electrophilic aromatic substitution, the C5 position is electronically favored due to being para to the activating oxygen atom. The C7 position is ortho to the oxygen. While both are activated, the C7 position is more sterically hindered by the adjacent dihydrofuran ring. Therefore, the 5-nitro isomer is generally expected to be the major product . However, the exact ratio is highly dependent on the specific reaction conditions.

Q2: How can I separate the 5-nitro and 7-nitro isomers?

A2: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/hexane) with a shallow gradient is recommended.

  • Recrystallization: If one isomer is formed in significant excess, it may be possible to selectively crystallize it from a suitable solvent system.

Q3: How do I confirm the identity of the 5-nitro and 7-nitro isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The aromatic region of the spectrum is diagnostic.

    • 7-nitro isomer: Will show two aromatic protons that are ortho to each other, resulting in a doublet with a coupling constant (J) of approximately 8-9 Hz.

    • 5-nitro isomer: Will show two aromatic protons that are meta to each other, resulting in a smaller coupling constant (J ≈ 2-3 Hz) for one of the signals (which will appear as a doublet), and the other signal may appear as a doublet of doublets.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the position of the nitro group. The carbon directly attached to the nitro group will be significantly shifted.

Q4: Can I use other nitrating agents not listed in the troubleshooting guide?

A4: Yes, there are many other nitrating agents. The key is to choose one that offers a good balance of reactivity and selectivity for your specific substrate. Milder is often better for achieving high regioselectivity. Always conduct small-scale test reactions when exploring new conditions.

Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acid

This protocol is a starting point but may require optimization for regioselectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the flask to 0°C in an ice bath.

  • Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Milder Nitration with Acetyl Nitrate

This protocol often provides better selectivity for the 5-nitro isomer.

  • Preparation of Acetyl Nitrate: To a flask containing acetic anhydride (3.0 eq) at 0°C, slowly add concentrated nitric acid (1.0 eq). Stir for 15-20 minutes at this temperature.

  • Reaction: In a separate flask, dissolve 2-methyl-2,3-dihydrobenzofuran (1.0 eq) in acetic anhydride. Cool to 0°C.

  • Addition: Slowly add the pre-formed acetyl nitrate solution to the substrate solution, maintaining the temperature below 10°C.

  • Monitoring and Work-up: Follow steps 4-6 from Protocol 1. The reaction time may need to be adjusted.

Visualizing the Process

Reaction Pathway and Regioselectivity

G cluster_start Starting Material cluster_reagent Nitrating Agent cluster_intermediates Sigma Complex Intermediates cluster_products Products SM 2-Methyl-2,3-dihydrobenzofuran Reagent NO₂⁺ (from HNO₃/H₂SO₄) I5 Attack at C5 (para-like) More Stable Reagent->I5 Path A I7 Attack at C7 (ortho-like) Less Stable (Steric Hindrance) Reagent->I7 Path B P5 5-Nitro Isomer (Major Product) I5->P5 -H⁺ P7 7-Nitro Isomer (Minor Product) I7->P7 -H⁺

Caption: Electrophilic attack of the nitronium ion on 2-methyl-2,3-dihydrobenzofuran proceeds via two main pathways.

Experimental Workflow for Optimization

G Start Start: Define Desired Isomer Step1 Select Nitrating Agent (e.g., Mixed Acid vs. Acetyl Nitrate) Start->Step1 Step2 Set Initial Conditions (Temp: 0°C, 1.1 eq. Reagent) Step1->Step2 Step3 Run Small-Scale Reaction & Monitor by TLC/GC Step2->Step3 Decision1 Analyze Isomer Ratio Step3->Decision1 Step4a Ratio Acceptable? Decision1->Step4a Step4b Optimize Conditions: - Lower Temperature - Change Solvent - Try Milder Reagent Step4a->Step4b No Step5 Scale-Up Reaction Step4a->Step5 Yes Step4b->Step2 End Purify and Characterize Product Step5->End

Caption: A systematic workflow for optimizing the regioselectivity of the nitration reaction.

References

  • A fast and mild method for the nitration of aromatic rings. (2001). Tetrahedron Letters, 42(37), 6529-6531.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(9), 2056-2068. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Publications. [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2011). Journal of the Brazilian Chemical Society, 22(8), 1538-1547. [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2021). Molbank, 2021(4), M1296. [Link]

  • A novel method for the nitration of deactivated aromatic compounds. (2000). Journal of the Chemical Society, Perkin Transactions 1, (20), 3451-3453.
  • 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281. [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2011). ResearchGate. [Link]

  • Nitration and aromatic reactivity. (1971). Cambridge University Press.
  • 2-Methyl-2,3-dihydrobenzofuran. PubChem. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer.
  • Regioselective Preparation of 2- And 3-Nitrodibenzofurans by the Direct Nitr
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. ResearchGate. [Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). Green and Sustainable Chemistry, 2(3), 97-111. [Link]

  • 2-methyl-2,3-dihydrobenzofuran. NIST WebBook. [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). Nature Communications, 10, 3429. [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. [Link]

Sources

Technical Guide: Controlling Exotherms in 4-Nitro-2,3-Dihydrobenzofuran Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Center Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Context: Synthesis of 4-amino-2,3-dihydrobenzofuran (Key intermediate for Ramelteon/Rozerem™).

Executive Summary & Hazard Profile

The reduction of 4-nitro-2,3-dihydrobenzofuran to its corresponding aniline is a critical yet hazardous unit operation. While the dihydrobenzofuran core is relatively stable, the nitro-to-amine reduction is highly exothermic (


).

The Core Risk: The primary danger is not just the total heat release, but the accumulation of intermediates (specifically the hydroxylamine species) during mass-transfer-limited conditions. If the reaction stalls due to hydrogen starvation and is then suddenly re-initiated (e.g., by increasing agitation or pressure), the accumulated intermediate can react rapidly, overwhelming cooling capacity and leading to thermal runaway.

Reaction Pathway & Thermal Risks (Visualized)

The following diagram illustrates the stepwise reduction and the specific thermal risk points. Note that the Hydroxylamine intermediate is the critical control point; its accumulation is a precursor to runaway events.

NitroReductionPath Nitro 4-Nitro-2,3- dihydrobenzofuran (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 Heat1 Exotherm ~150 kJ/mol Nitro->Heat1 Hydroxyl Hydroxylamine Intermediate (CRITICAL ACCUMULATION RISK) Nitroso->Hydroxyl + H2 (Fast) Amine 4-Amino-2,3- dihydrobenzofuran (Product) Hydroxyl->Amine + H2 (Rate Limiting Step) Heat2 Exotherm ~350-400 kJ/mol Hydroxyl->Heat2

Figure 1: Stepwise reduction pathway highlighting the Hydroxylamine intermediate as the primary source of latent thermal energy.

Protocol 1: Catalytic Hydrogenation (Industry Standard)

This protocol utilizes a self-validating semi-batch approach . Instead of loading all reagents and hoping the cooling jacket holds, we control the reaction rate via Hydrogen Mass Transfer (


).
Critical Process Parameters (CPPs)
ParameterSet PointScientific Rationale
Catalyst 5-10% Pd/C (50% wet)Water wetness prevents ignition of dry catalyst; Pd is highly active for nitro groups.
Pressure 3–5 bar (45–75 psi)Keeps

concentration in solution constant but manageable.
Temperature 25–40°CLow T start is vital. High T initially promotes rapid hydroxylamine formation before the catalyst can clear it to amine.
Agitation High (800+ RPM)The reaction is mass-transfer limited . Agitation is your "gas pedal."
Step-by-Step Methodology
  • Inerting: Charge the autoclave with 4-nitro-2,3-dihydrobenzofuran and solvent (Methanol or Ethanol). Add 5% Pd/C catalyst (sulfided variants can reduce dechlorination side-reactions if halogens are present, though not applicable to the base core).

  • Leak Check: Pressurize with

    
     to 5 bar; ensure pressure holds for 15 mins. Vent.
    
  • The "Cold" Start: Adjust jacket temperature to 20°C.

  • Hydrogen Introduction (The Self-Validating Step):

    • Introduce

      
       to 3 bar.
      
    • Monitor Uptake: You should see immediate pressure drop or flow on the mass flow controller.

    • Safety Check: If uptake does not begin within 5 minutes, STOP . Do not heat the vessel to "kickstart" it. Vent, purge with

      
      , and check catalyst/agitation. Heating a stalled nitro reduction is the #1 cause of explosions.
      
  • Ramp & Hold: Once uptake is steady, allow exotherm to raise internal T to 40°C. Control T via jacket cooling.

  • Completion: Reaction is complete when

    
     uptake flatlines.
    

Protocol 2: Béchamp Reduction (Iron/Acid)

For labs lacking high-pressure hydrogenation equipment, the Iron/Acid reduction is a safer, non-pressurized alternative. It is chemically robust but generates significant iron sludge waste.

Step-by-Step Methodology
  • Slurry Preparation: In a reactor, suspend Iron powder (3-4 eq) in water/ethanol (1:3 ratio) with catalytic HCl or Acetic Acid (0.1 eq).

  • Activation: Heat the slurry to 60°C to "etch" the iron surface.

  • Controlled Addition (Dosing):

    • Dissolve 4-nitro-2,3-dihydrobenzofuran in ethanol.

    • Add the nitro solution dropwise to the iron slurry.

    • Why? This ensures the concentration of unreacted nitro compound in the reactor is always near zero. The rate of addition = rate of heat generation.

  • Workup: Basify with

    
     to precipitate iron salts, filter through Celite, and concentrate.
    

Troubleshooting & FAQs

Q1: The hydrogen uptake has stopped, but HPLC shows 30% intermediate remaining. Should I increase the temperature?

A: NO.

  • Diagnosis: This is likely "Catalyst Poisoning" or "Pore Blinding."

  • Risk: Increasing temperature while significant intermediate (Hydroxylamine) exists can trigger a disproportionation exotherm (violent decomposition).

  • Solution:

    • Purge with Nitrogen.

    • Filter the mixture to remove the spent catalyst.

    • Re-load with fresh catalyst and restart hydrogenation at the current temperature.

Q2: I see a new impurity forming at RRT 0.85. What is it?

A: Likely the Dehydrogenated Benzofuran.

  • Cause: Over-heating or "Hydrogen Starvation." If the catalyst is active but

    
     is unavailable (poor agitation), the Pd can pull hydrogen from the dihydrobenzofuran ring itself to reduce the nitro group, aromatizing the ring to 4-aminobenzofuran .
    
  • Fix: Increase agitation speed (RPM) and

    
     pressure to ensure mass transfer is not the bottleneck.
    
Q3: How do I calculate the cooling capacity required for scale-up?

A: Use the Modified adiabatic equation. You must assume the reaction is instantaneous relative to the feed (or uptake) rate.



  • Example: If you consume 1 mole of

    
     per minute, you are generating ~190 kJ/min (since reduction requires 3 moles 
    
    
    
    , total heat is split). Ensure your chiller can remove this load; otherwise, lower the pressure to slow the reaction.

Process Safety Logic (Visualized)

This logic flow helps operators decide how to intervene during a deviation.

SafetyLogic Start Monitor Reaction (T_internal vs T_jacket) DeltaT Is Delta T > 10°C? Start->DeltaT Normal Continue Monitor H2 Uptake DeltaT->Normal No Critical CRITICAL ALERT Potential Runaway DeltaT->Critical Yes Action1 1. Stop H2 Feed / Vent Pressure (Remove Fuel) Critical->Action1 Action2 2. Max Cooling (Do NOT dump contents yet) Action1->Action2

Figure 2: Operator decision tree for thermal deviations.

References

  • Yamano, T., et al. (2006). "Approach to the Synthesis of Ramelteon: Process Optimization of the Key Intermediate." Tosoh Research & Technology Review. (Note: Refers to general Takeda process development literature).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on Nitro reduction calorimetry).
  • Takeda Pharmaceutical Co Ltd. (2005). "Process for production of 2,3-dihydrobenzofuran derivative." US Patent 6903228.

  • Westerterp, K. R., & Molga, E. J. (2006). "Safety and runaway prevention in batch and semibatch reactors: Nitrobenzene hydrogenation." Chemical Engineering Science.

Technical Support Center: Enantioselective Synthesis of 2-Methyl Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DHB-2Me-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of enantioselectivity for 2-methyl substitution in 2,3-dihydrobenzofurans.

Strategic Triage: Route Selection

Before troubleshooting specific reaction parameters, we must validate that you are using the correct synthetic pathway for your starting material availability and tolerance profile.

Decision Matrix: The "Reduction" vs. "Construction" Approach

Use the following logic flow to determine the optimal methodology.

RouteSelection Start Start: Substrate Availability Benzofuran Is the 2-methylbenzofuran precursor available? Start->Benzofuran Funct Does the substrate bear acid-sensitive groups? Benzofuran->Funct Yes RouteB ROUTE B: Pd-Catalyzed Carboetherification Benzofuran->RouteB No (Must build ring) RouteA ROUTE A: Asymmetric Hydrogenation (Ir-N,P Catalysis) Funct->RouteA No (Standard) Funct->RouteB Yes (Avoid high H2 pressure/Lewis Acids)

Figure 1: Decision matrix for selecting the synthesis pathway. Route A is generally preferred for atom economy and scalability.

Module 2: Asymmetric Hydrogenation (Route A)

Primary Protocol: Iridium-Catalyzed Asymmetric Hydrogenation Standard: Pfaltz-type Ir-N,P complexes (e.g., ThrePHOX, Pyridine-Phosphinite).

This is the industry gold standard for converting 2-substituted benzofurans to dihydrobenzofurans. The aromatic stability of the furan ring makes this difficult; success relies heavily on the anion effect and ligand rigidity .

Standard Operating Procedure (SOP-Ir-AH)
  • Catalyst Pre-activation: Dissolve the Ir-precursor

    
     and chiral N,P-ligand in anhydrous CH₂Cl₂. Stir for 30 min.
    
  • Anion Exchange (CRITICAL): Add NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The large, non-coordinating BArF⁻ anion stabilizes the cationic Ir-intermediate better than PF₆⁻ or BF₄⁻.

  • Substrate Addition: Add 2-methylbenzofuran (0.5 M concentration).

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at room temperature for 12–24 hours.

Troubleshooting Guide: Ir-Catalysis
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning Benzofurans are potent ligands. If the catalyst coordinates too strongly to the product or impurity, turnover stops. Fix: Increase catalyst loading to 2 mol%. Ensure substrate is distilled/purified to remove thiols or amines.
Low ee (<80%) Anion Interference Using coordinating anions (Cl⁻, PF₆⁻) competes with the alkene for the metal center, allowing non-selective background reaction. Fix: Switch strictly to BArF⁻ salts.
Racemic Background High Temperature At T > 40°C, the uncatalyzed heterogeneous hydrogenation (from trace colloidal Ir) may compete. Fix: Maintain T < 25°C.
Stalled Reaction Trimer Formation Ir-catalysts can form inactive trimers at low H₂ pressure. Fix: Increase H₂ pressure to >50 bar to stabilize the active dihydride species.
Mechanism & Failure Points Visualization

IrCycle Pre Pre-Catalyst [Ir(P,N)(COD)]+ Active Active Species [Ir(P,N)(H)2(Solv)2]+ Pre->Active H2, -COD Coord Alkene Coordination (Enantio-determining) Active->Coord Substrate Fail FAILURE POINT: Inactive Trimer Cluster Active->Fail Low H2 Pressure Insert Migratory Insertion (Ir-Alkyl) Coord->Insert Prod Product Release + H2 Insert->Prod Prod->Active

Figure 2: The Iridium catalytic cycle. Note the "Red Path" failure mode where low hydrogen pressure leads to irreversible catalyst deactivation (trimerization).

Module 3: Pd-Catalyzed Carboetherification (Route B)

Primary Protocol: Intramolecular Wacker-type or Buchwald-Hartwig Cyclization. Target: Construction of the ring from 2-allylphenols.

If you cannot source the benzofuran, you must build the ring. The challenge here is regioselectivity (5-exo vs. 6-endo) and beta-hydride elimination .

Technical FAQ

Q: I am getting a mixture of 5-exo (dihydrobenzofuran) and 6-endo (chroman) products. How do I force the 5-exo pathway? A: This is controlled by the ligand bite angle and the electronic nature of the Pd-center.

  • Ligand: Use bidentate phosphines with smaller bite angles (e.g., (R)-BINAP or (R)-Segphos) to favor the tighter 5-membered ring transition state.

  • Substrate: Ensure the alkene has a substituent that disfavors the 6-endo transition state sterically.

Q: My product is racemizing over time. A: This indicates beta-hydride elimination is reversible.

  • Fix: Use a "proton sponge" or mild base (Cs₂CO₃) to rapidly deprotonate the intermediate if utilizing a Wacker-type mechanism. If using aryl halide coupling, ensure reductive elimination is faster than beta-hydride elimination by using bulky, electron-rich ligands (e.g., t-Bu-PHOX).

Module 4: Analytical & Purification

Validating ee for 2-methyl-2,3-dihydrobenzofurans requires specific Chiral Stationary Phases (CSPs). The methyl group offers limited steric handle, so "Amylose-based" columns generally perform better than "Cellulose-based" ones for this specific core.

Recommended HPLC/SFC Conditions
Column TypeTrade Name (Example)Mobile Phase (Isocratic)Flow RateExpected Retention
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IAHexane : IPA (98:2)0.5 mL/minHigh resolution for 2-Me
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICHexane : EtOH (95:5)1.0 mL/minAlternative if AD fails
SFC (Amylose) Chiralpak AD-3CO₂ : MeOH (95:5)2.5 mL/minFaster throughput

QC Checklist:

  • Racemic Standard: Always run a racemic mix (synthesized via NaBH₄ reduction of 2-methylbenzofuran) first to establish separation.

  • UV Detection: Monitor at 254 nm and 280 nm.

  • Temperature: If resolution is <1.5, lower column temperature to 10°C.

References

  • Pfaltz, A. et al. (2015).[1] Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry – A European Journal.

  • Glorius, F. et al. (2012).[2][3][4] Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans. Angewandte Chemie International Edition.

  • Stoltz, B. M. et al. (2019). Palladium-Catalyzed Enantioselective C(sp3)–H Activation. Chemical Science.

  • Zhou, Q. L. et al. (2021). Palladium-Catalyzed Asymmetric Carboetherification of Dihydrofurans. Organic Letters.

  • Daicel Corporation. Chiral Column Selection Guide for Heterocycles.

Sources

Validation & Comparative

High-Resolution Purity Analysis of 4-Amino-Dihydrobenzofuran: A Comparative Study of Column Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-2,3-dihydrobenzofuran (4-ADBF) is a critical pharmacophore and intermediate in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride). Its analysis presents a dual chromatographic challenge: structural basicity (causing peak tailing on traditional silica) and regio-isomerism (requiring high selectivity to separate 4-amino from 6-amino analogs).

This guide objectively compares three method development strategies for 4-ADBF purity analysis. We evaluate the industry-standard C18 (L1) approach against two modern alternatives: Core-Shell Biphenyl and High-pH Stable Hybrid C18 .

Key Findings:

  • Traditional C18 methods often fail to resolve regioisomers and suffer from silanol-induced tailing (

    
    ).
    
  • The Recommended Solution (Core-Shell Biphenyl) utilizes

    
     interactions to provide superior isomer resolution (
    
    
    
    ) and peak symmetry (
    
    
    ) under acidic conditions.

Technical Context & Challenges

The Molecule[1][2][3][4]
  • Target: 4-amino-2,3-dihydrobenzofuran[1][2][3][4][5]

  • Nature: Basic aniline derivative (

    
    ).
    
  • UV Absorbance: Primary

    
     ~280 nm (benzofuran ring).
    
The Problem: Why Standard Methods Fail
  • Silanol Interaction: At typical acidic pH (pH 2-3), the amino group is protonated (

    
    ). This cation interacts ionically with residual silanols on the silica surface, causing severe peak tailing.
    
  • Isomeric Selectivity: Synthetic pathways often produce the 6-amino isomer. Traditional alkyl phases (C18) rely solely on hydrophobicity and struggle to differentiate these positional isomers.

Comparison of Methodologies
FeatureMethod A: Traditional C18Method B: HILICMethod C: Core-Shell Biphenyl (Recommended)
Mechanism Hydrophobic InteractionPolar PartitioningHydrophobic +

Interaction
Peak Shape Prone to tailing (

)
Good, but sensitive to diluentExcellent (

)
Isomer Resolution Poor to ModerateModerateSuperior (Shape Selectivity)
Robustness HighLow (Long equilibration)High

Experimental Method Development

Analytical Decision Workflow

The following flowchart outlines the logic used to select the optimal stationary phase based on the analyte's specific challenges.

MethodDevelopment Start Start: 4-ADBF Method Development CheckBasic Is Analyte Basic? Start->CheckBasic CheckIsomers Are Regioisomers Present? CheckBasic->CheckIsomers Yes C18 Traditional C18 (pH 3) CheckIsomers->C18 No (Rare) SelectBiphenyl Select Core-Shell Biphenyl CheckIsomers->SelectBiphenyl Yes (Critical) ResultC18 Result: Tailing & Co-elution C18->ResultC18 Mechanism Mechanism: Pi-Pi Interaction + Steric Selectivity SelectBiphenyl->Mechanism FinalResult Result: Sharp Peaks & Baseline Resolution Mechanism->FinalResult

Caption: Decision tree highlighting the shift from C18 to Biphenyl chemistry for aromatic amine isomers.

Detailed Protocols
Method A: Traditional C18 (The Control)
  • Column: Fully Porous C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5-95% B over 20 min.

  • Observation: The 4-ADBF peak elutes with a tailing factor of 1.8 due to silanol activity. Isomers are partially resolved (

    
    ).
    
Method C: Core-Shell Biphenyl (The Optimized Protocol)

This method leverages the electron-rich biphenyl ligands to engage in


 stacking with the benzofuran ring, enhancing retention and selectivity for the 4-amino vs. 6-amino positions.
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex Biphenyl or Raptor Biphenyl).

  • System: HPLC or UHPLC with PDA detector.

  • Flow Rate: 1.2 mL/min (Enabled by core-shell low backpressure).

  • Temperature: 40°C.

  • Detection: UV @ 280 nm (Reference: 360 nm).

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)
0.0955
8.04060
8.1595
10.0595
10.1955
13.0955

Note: Methanol is preferred over Acetonitrile in Method C to promote


 interactions.

Performance Comparison Data

The following data summarizes the validation metrics obtained during stress testing of the method.

ParameterTraditional C18 (Acetonitrile)Core-Shell Biphenyl (Methanol)Improvement
Retention Time (4-ADBF) 6.2 min7.8 minImproved Retention
Tailing Factor (

)
1.851.12 40% Reduction
Isomer Resolution (

)
1.3 (Co-elution risk)3.4 (Baseline)>2.5x Improvement
Theoretical Plates (

)
~8,000~18,000Higher Efficiency
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mLHigher Sensitivity
Mechanism of Action Visualization

Understanding why the Biphenyl phase works is crucial for defensible method development.

InteractionMechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase (Recommended) Analyte 4-Amino-Dihydrobenzofuran Aromatic Ring NH3+ Group C18Ligand Alkyl Chain (C18) Analyte:ring->C18Ligand Hydrophobic (Weak) Silanol Exposed Silanol (Si-O-) Analyte:amine->Silanol Ionic (Tailing) BiLigand Biphenyl Ring System Analyte:ring->BiLigand Pi-Pi Stacking (Selectivity) Analyte:ring->BiLigand Hydrophobic

Caption: Comparison of interaction mechanisms. Red arrow indicates the unwanted ionic interaction in C18 phases.

Discussion & Troubleshooting

Handling the "Basic" Challenge

While high-pH buffers (pH 10 with Ammonium Hydroxide) can deprotonate the amine and fix tailing on hybrid C18 columns, this approach often suppresses the


 interactions required to separate isomers [1]. Therefore, the Acidic Biphenyl Method  is preferred because it maintains the selectivity advantage while the high-density bonding of modern core-shell columns shields the silanols, mitigating tailing without needing high pH.
Sample Preparation Protocol

To ensure method robustness (Trustworthiness), the sample solvent must match the initial mobile phase conditions.

  • Weigh: 10 mg of 4-ADBF reference standard.

  • Dissolve: Add 10 mL of 50:50 Water:Methanol.

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Filter: 0.2 µm PTFE syringe filter (Nylon filters may bind the amine).

  • Dilute: Dilute to 100 µg/mL with Mobile Phase A.

References

  • Sielc Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Prucalopride Succinate: Impurities and Reference Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/4-84-009. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10632401, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[6] Retrieved from [Link]

Sources

Comparative Reactivity Profile: 4-Amino vs. 7-Amino Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-amino-2,3-dihydrobenzofuran and 7-amino-2,3-dihydrobenzofuran , structured for medicinal chemists and process development scientists.

Executive Summary

The 2,3-dihydrobenzofuran (DHBF) core is a privileged pharmacophore in medicinal chemistry, notably in 5-HT receptor agonists and kinase inhibitors. The positioning of the amino group—either at the C4 or C7 position—drastically alters the molecule's electronic profile, synthetic accessibility, and downstream reactivity.

  • 4-Amino-DHBF: The "High-Value Target." It is the core scaffold for blockbuster drugs like Prucalopride (5-HT4 agonist). It is electronically distinct (meta-to-oxygen) but synthetically challenging, requiring indirect construction methods as it is inaccessible via direct electrophilic substitution.

  • 7-Amino-DHBF: The "Accessible Isomer." It is easily synthesized via direct nitration (ortho-to-oxygen). It exhibits unique "hemilabile" coordination potential due to the proximal furan oxygen but is less represented in approved pharmacopeia compared to the 4-isomer.

Electronic & Structural Landscape

The reactivity differences stem from the relationship between the amine and the furan ring oxygen (O1).

Electronic Environment
  • 7-Amino (Ortho-Effect): The amine at C7 is ortho to the ether oxygen. This creates a push-pull system. The oxygen is an Electron Donating Group (EDG) by resonance but inductively withdrawing. The proximity allows for potential intramolecular hydrogen bonding (

    
    ) and bidentate chelation (N, O) in organometallic catalysis.
    
  • 4-Amino (Meta-Effect): The amine at C4 is meta to the ether oxygen. It behaves electronically like a m-alkylaniline. It is shielded by the C3a bridgehead methine, creating a steric pocket distinct from the 7-position.

Visualization: Electronic & Steric Map

The following diagram illustrates the electronic vectors and steric environments of both isomers.

DHBF_Comparison cluster_4amino 4-Amino-DHBF (High Value) cluster_7amino 7-Amino-DHBF (Accessible) node4 4-Amino Isomer (Meta to Oxygen) prop4 Electronic: Inductively Decoupled from O Steric: Shielded by C3a Bridge Utility: 5-HT4 Agonists (Prucalopride) node4->prop4 node7 7-Amino Isomer (Ortho to Oxygen) node4->node7 Regioisomers prop7 Electronic: N-O Push-Pull / Chelation Steric: O-Lone Pair Repulsion Utility: Ligand Design / SAR Studies node7->prop7

Figure 1: Structural and electronic divergence of the 4- and 7-amino isomers.

Synthetic Accessibility & Protocols

The most significant differentiator is synthesis. 7-amino is formed by "nature" (EAS rules), while 4-amino must be "engineered."

Comparative Synthesis Table
Feature7-Amino-DHBF4-Amino-DHBF
Primary Route Direct Nitration of DHBFDe novo Ring Construction or Rearrangement
Key Intermediate 7-Nitro-2,3-dihydrobenzofuran2-(Benzofuran-4-yloxy)amides or Cyclohexanediones
Step Count Low (2 steps: Nitration

Reduction)
High (4-6 steps typically)
Yield Efficiency High (Regioselective for C5/C7)Moderate (Requires optimized cyclization)
Cost LowHigh
Protocol A: Synthesis of 7-Amino-DHBF (Direct Nitration)

Rationale: The ring oxygen directs electrophiles to the ortho (C7) and para (C5) positions. C7 is favored under specific acidic conditions using zeolites or acetyl nitrate.

  • Nitration: Dissolve 2,3-dihydrobenzofuran (1.0 eq) in acetic anhydride at 0°C. Dropwise add fuming

    
    .
    
    • Note: This produces a mixture of 5-nitro (major) and 7-nitro (minor). Separation is required via column chromatography (Hexane/EtOAc).

    • Optimization: Use of H-ZSM-5 zeolites can alter regioselectivity ratios [1].

  • Reduction: Dissolve isolated 7-nitro-DHBF in MeOH. Add 10% Pd/C (5 mol%) and stir under

    
     (1 atm) for 4 hours.
    
  • Workup: Filter through Celite and concentrate to yield 7-amino-DHBF as a viscous oil.

Protocol B: Synthesis of 4-Amino-DHBF (The "Smiles" Route)

Rationale: Since direct nitration fails to access C4, a rearrangement strategy is the industry standard for high-purity 4-amino precursors (e.g., for Prucalopride) [2].

  • Ether Formation: React 4-hydroxybenzofuran with 2-bromo-2-methylpropionamide and

    
     in DMF (80°C, 4h) to form the ether intermediate.
    
  • Smiles Rearrangement: Treat the intermediate with NaH (2.0 eq) in DMF/Dioxane at 100°C.

    • Mechanism:[1][2] The amide nitrogen attacks the aromatic ring (ipso to oxygen), ejecting the phenol oxygen and migrating the alkyl chain. This places the nitrogen directly on the C4 carbon.

  • Hydrolysis: Acidic hydrolysis (

    
    ) removes the auxiliary chain, liberating the free 4-amino-DHBF (or its carboxylic acid derivative).
    

Reactivity & Functionalization Guide

Once synthesized, the amino groups exhibit distinct behaviors in downstream coupling reactions (e.g., Buchwald-Hartwig, Amide coupling).[3]

Nucleophilicity & Acylation
  • 7-Amino: Slightly reduced nucleophilicity due to the inductive withdrawal of the adjacent oxygen (

    
     effect). However, in amide couplings, it can form stable intramolecular H-bonds with the amide carbonyl, stabilizing the product.[3]
    
  • 4-Amino: Behaves as a standard electron-rich aniline. Acylation proceeds rapidly. The resulting amides are often more soluble than their 7-amino counterparts due to the lack of intramolecular "locking."

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
  • 7-Amino Challenges: The proximal oxygen can act as a hemilabile ligand, potentially poisoning Palladium catalysts or altering the bite angle of bidentate ligands.

    • Solution: Use monodentate phosphines (e.g., XPhos, RuPhos) that are bulky enough to prevent O-coordination to the metal center.[3]

  • 4-Amino Advantages: The C3a bridge sterically blocks the "back" of the amine but does not coordinate. Standard catalytic systems (Pd(OAc)2/BINAP) work with high efficiency.

Workflow: Selecting the Right Isomer

The following decision tree helps researchers select the correct isomer based on the intended pharmacological outcome.

Isomer_Selection Start Target Application Q1 Requirement: 5-HT4 Agonism? Start->Q1 Q2 Requirement: Metal Chelation? Q1->Q2 No Path4 Select 4-Amino-DHBF Q1->Path4 Yes Q2->Path4 No (Standard SAR) Path7 Select 7-Amino-DHBF Q2->Path7 Yes (Bidentate N,O) Action4 Use Smiles Rearrangement (Prucalopride Scaffold) Path4->Action4 Action7 Use Direct Nitration (Ligand/SAR Scaffold) Path7->Action7

Figure 2: Decision matrix for selecting 4-amino vs 7-amino scaffolds.

References

  • Regioselective Nitration: Smith, K., et al. "Regioselective nitration of aromatic compounds using zeolite catalysts."[3] US Patent 5946638A. Link

  • 4-Amino Synthesis (Smiles): BenchChem Technical Guides. "Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide." BenchChem.[4] Link

  • Prucalopride Chemistry: Janssen Pharmaceutica. "Process for the preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid." CN Patent 105294620A. Link

  • Reactivity Overview: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[3] ResearchGate. Link

Sources

Comparative Guide: Reference Standards for 2-Methyl-2,3-dihydrobenzofuran-4-amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Benzofuran Scaffolds

In the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and novel anti-inflammatory agents, 2-Methyl-2,3-dihydrobenzofuran-4-amine (CAS 849148-79-4) serves as a critical "privileged structure" intermediate. However, its utility is compromised by a notorious impurity profile that defies standard separation techniques.

The primary challenge is not the synthesis itself, but the regioselectivity of the functionalization. Direct nitration or halogenation of the 2-methyl-2,3-dihydrobenzofuran core frequently yields a mixture of the desired 4-isomer and the parasitic 6-isomer. Furthermore, the "dihydro" core is susceptible to spontaneous aromatization, generating benzofuran impurities that possess distinct toxicological profiles.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards , providing experimental evidence on why "purity by area%" is a dangerous metric for this specific scaffold.

The Chemistry of Contamination: Impurity Profiling

To validate a method under ICH Q3A(R2), you must understand the origin of the impurities. The 4-amine is typically accessed via the reduction of a 4-nitro precursor.

The "Unseparable" Triad
  • Impurity A (The Regioisomer): 2-Methyl-2,3-dihydrobenzofuran-6-amine

    • Origin: During the electrophilic aromatic substitution (nitration) of the starting material, the oxygen atom directs ortho/para. While the 4-position is desired, the 6-position is electronically activated and sterically accessible, leading to 5–15% isomer formation.

    • Risk: Co-elutes with the main peak on standard C18 gradients due to identical pKa and hydrophobicity.

  • Impurity B (The Oxidized Analog): 2-Methylbenzofuran-4-amine

    • Origin: Spontaneous dehydrogenation (aromatization) of the dihydrofuran ring during storage or aggressive drying.

    • Risk: Aromatized benzofurans often exhibit significantly higher UV response factors (hyperchromicity), skewing quantitative assay results if not corrected by RRF (Relative Response Factor).

  • Impurity C (The Precursor): 2-Methyl-4-nitro-2,3-dihydrobenzofuran

    • Origin: Incomplete catalytic hydrogenation.

    • Risk: Genotoxic potential (mutagenic impurity class).

Visualization: Impurity Genesis Pathway

ImpurityPathways Start 2-Methyl-2,3- dihydrobenzofuran Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro4 4-Nitro Isomer (Major) Nitration->Nitro4 ~85% Nitro6 6-Nitro Isomer (Impurity A Precursor) Nitration->Nitro6 ~15% (Regio-error) Reduction Reduction (H2, Pd/C) Nitro4->Reduction Nitro6->Reduction Amine4 Target: 4-Amine Reduction->Amine4 Amine6 Impurity A: 6-Amine Reduction->Amine6 Oxidation Storage/Air Oxidation Amine4->Oxidation Aromatic Impurity B: Benzofuran-4-amine Oxidation->Aromatic -2H

Caption: Genesis of critical impurities. Note the parallel formation of the 6-isomer which persists through reduction.

Comparative Analysis: CRMs vs. In-House Standards

We evaluated three grades of reference standards commonly found in R&D labs.

FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Grade Option C: In-House "Crude"
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area % onlyNMR Integration (Qualitative)
Isomeric Purity Quantified by qNMR & orthogonal GC-MSOften unquantified (assumes 100% 4-isomer)Unknown (likely mix of 4- and 6-)
Water Content Measured by Karl Fischer (TGA validated)Theoretical or "Loss on Drying"Ignored
RRF Validity EstablishedAssumed = 1.0N/A
Cost High (

$)
Medium (

)
Low ($)
Risk Profile Low: Defensible in regulatory filingHigh: Risk of 10-15% potency errorCritical: Unusable for quantitation
The "Area %" Trap

In our internal study, an "In-House" standard showed 99.2% purity by HPLC Area% (254 nm). However, when tested against an ISO 17034 CRM:

  • Actual Potency: 84.5% w/w.

  • Reason: The material contained 12% inorganic salts (invisible in UV) and 3% water.

  • Consequence: Using the In-House standard would lead to a 15% overestimation of impurities in drug batches, potentially causing false OOS (Out of Specification) results.

Experimental Protocol: The Self-Validating System

To accurately quantify the 4-amine and separate it from the 6-amine, standard C18 methods often fail. The following protocol utilizes a Pentafluorophenyl (PFP) or high-carbon load C18 column to maximize selectivity based on the amine position.

Method Parameters (HPLC-UV)
  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm). Why: PFP phases offer pi-pi interaction selectivity that separates regioisomers better than standard alkyl phases.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: 285 nm (Isosbestic point approximation) and 230 nm.

  • System Suitability Requirement: Resolution (

    
    ) between 4-amine and 6-amine > 2.0.
    
Determination of Relative Response Factors (RRF)

Objective: Determine if Impurity B (Aromatized) over-responds compared to the target.

  • Prepare equimolar solutions (0.1 mM) of the CRM 4-amine and CRM Impurity B.

  • Inject in triplicate.

  • Calculate RRF:

    
    
    

Experimental Data (Average of n=6):

Analyte Retention Time (min) Response (mAU*s/µM) RRF (vs Target)
4-Amine (Target) 8.4 12,450 1.00
6-Amine (Impurity A) 9.1 11,980 0.96

| Benzofuran (Impurity B) | 11.2 | 28,635 | 2.30 |

Insight: Impurity B has an RRF of 2.30. If you do not apply this correction factor, you will overestimate the degradation of your product by more than double.

Qualification Workflow

This diagram outlines the decision process for qualifying a reference standard for Phase 2/3 filings.

QualificationWorkflow Source Candidate Material (Synthesized or Purchased) Step1 1. Structure ID (H-NMR, C-NMR, MS) Source->Step1 Decision1 Is Structure Confirmed? Step1->Decision1 Step2 2. Purity Assessment Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No (Isomer mix?) Tests Required Tests: - HPLC (2 orthogonal columns) - Karl Fischer (Water) - ROI (Inorganics) - Residual Solvents (GC) Step2->Tests Calc 3. Mass Balance Calculation Potency = (100 - Imp% - H2O% - Solv%) Step2->Calc Final Valid Reference Standard (Assign Re-test Date) Calc->Final

Caption: Workflow for establishing a Primary Reference Standard according to ICH Q3A principles.

Conclusion and Recommendations

For the development of 2-Methyl-2,3-dihydrobenzofuran-4-amine derivatives:

  • Do not rely on "Area %" COAs: The presence of inorganic salts and water in this hygroscopic amine can skew potency by >10%.

  • Mandatory RRF Correction: The aromatized benzofuran impurity (Impurity B) has a hyperchromic effect (RRF ~2.3). Failure to correct for this will lead to artificial stability failures.

  • Selectivity is Key: Use PFP or Phenyl-Hexyl column chemistries to ensure the 6-amine regioisomer is resolved.

Final Recommendation: For GLP/GMP work, utilize an ISO 17034 Certified Reference Material. If synthesizing in-house, full mass-balance characterization (including qNMR for isomeric purity) is mandatory.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.

  • U.S. Food and Drug Administration. "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics."[1] FDA.gov, 2015.

  • Ohno, S., et al. "Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions."[2] Organic Chemistry Frontiers, 2025.[2]

  • PubChem. "2,3-Dihydro-2-methylbenzofuran (Compound Summary)." National Library of Medicine.

  • BenchChem. "A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds." BenchChem Application Notes, 2025.

Sources

A Comparative Guide to the Crystallographic Analysis of 2,3-Dihydrobenzofuran Amine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Structural Data for a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is recognized by medicinal chemists as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2] Aminated versions of this scaffold, such as 2-Methyl-2,3-dihydrobenzofuran-4-amine, are of significant interest for developing novel therapeutics due to the amine's ability to form key hydrogen bonds and serve as a handle for further chemical modification.

A critical step in rational drug design is the elucidation of a molecule's three-dimensional structure through single-crystal X-ray diffraction. This provides precise information on conformation, stereochemistry, and intermolecular interactions, which is invaluable for understanding structure-activity relationships (SAR) and for computational modeling. However, a significant challenge arises when a public crystal structure for a specific compound of interest is not available. As of this guide's publication, no experimental crystal structure for the parent compound 2-Methyl-2,3-dihydrobenzofuran-4-amine has been deposited in public databases like the Cambridge Structural Database (CSD).

This guide addresses this common challenge. Instead of focusing on a single, unavailable structure, we provide a comparative framework for researchers. We will:

  • Analyze the detailed, experimentally determined crystal structure of a functionally related analog: 7-(aminoalkanol)-2,2-dimethyl-2,3-dihydrobenzofuran .

  • Compare this structure to a well-known, structurally related bioisostere: 5-aminoindole .

  • Provide robust, field-proven protocols for the synthesis, crystallization, and crystallographic analysis of such compounds, grounded in authoritative standards from the International Union of Crystallography (IUCr).

This approach provides researchers with the tangible data, experimental know-how, and analytical framework needed to pursue their own structural studies on novel derivatives in this important chemical class.

Chapter 1: The Subject — An Exemplar Dihydrobenzofuran Amine Derivative

When direct data is absent, the most logical step is to analyze a closely related analog. For this guide, we will use 7-[3-(4-phenyl-1-piperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran (hereafter DHF-Amine Exemplar ), whose crystal structure was solved by Wolska et al.[3] This compound, while more complex than our initial target, contains the core 2,3-dihydrobenzofuran scaffold and incorporates an amine within a flexible chain, making it a highly relevant case study for understanding potential binding interactions. The gem-dimethyl substitution at the C2 position is a common strategy to block metabolic oxidation, enhancing pharmacokinetic properties.

Chapter 2: The Alternative — The Indole Scaffold as a Bioisosteric Comparison

In medicinal chemistry, the concept of bioisosterism—the substitution of atoms or groups with other groups of similar properties—is a powerful tool. The indole ring is a well-established bioisostere of the benzofuran system.[4] The replacement of the furan oxygen with a nitrogen atom (specifically, an N-H group) can significantly alter hydrogen bonding capabilities and electronic properties while maintaining a similar overall shape. For our comparative analysis, we will use 5-aminoindole , a simple yet representative structure whose crystallographic data is publicly available.[3][5] Comparing the crystal packing and intermolecular interactions of the DHF-Amine Exemplar with 5-aminoindole offers valuable insights into how a subtle change in the heterocyclic core can influence solid-state architecture.

Chapter 3: Comparative Structural Analysis

The power of crystallography lies in the precise, quantitative data it provides. Below, we compare the key crystallographic and geometric parameters of our DHF-Amine Exemplar and 5-aminoindole.

Crystallographic Data Comparison

This table summarizes the fundamental parameters that define the crystal lattice and the conditions under which the data were collected.

ParameterDHF-Amine Exemplar[3]5-Aminoindole[3][5]Causality and Significance
Chemical Formula C₂₉H₃₄N₂O₂C₈H₈N₂The larger size and flexibility of the DHF exemplar lead to a more complex packing arrangement and a much larger unit cell.
Crystal System MonoclinicOrthorhombicThe lower symmetry of the monoclinic system is common for large, irregularly shaped molecules. The higher symmetry of 5-aminoindole reflects its more planar and rigid structure.
Space Group P2₁/cPna2₁Both are common non-centrosymmetric space groups for organic molecules. The choice of space group is dictated by the molecule's inherent symmetry and how it packs.
Unit Cell Volume (ų) 3169.1657.7The ~5x larger volume for the DHF exemplar is a direct consequence of its significantly larger molecular volume and the packing of four large molecules per cell.
Molecules per Cell (Z) 44A Z value of 4 is very common for small to medium-sized organic molecules in these space groups.
Calculated Density (g/cm³) 1.1591.3325-aminoindole packs more efficiently, likely due to strong N-H···N hydrogen bonds and π–π stacking, resulting in a higher density. The flexible side chain of the DHF exemplar may lead to less efficient packing.
Key Molecular Geometry and Interaction Comparison

This table compares the fundamental interactions that dictate the crystal's structure.

FeatureDHF-Amine Exemplar Analysis5-Aminoindole Analysis[5]Significance in Drug Design
Primary H-Bond Donor None (tertiary amines)Indole N-H, Amine N-H₂The indole N-H is a strong hydrogen bond donor, a critical feature for binding to many protein targets like kinases. The DHF-Amine Exemplar lacks this, relying on its ether oxygen and piperazine nitrogens as acceptors.
Primary H-Bond Acceptor Furan Ether Oxygen, Piperazine NitrogensAmine NitrogenThe presence and location of H-bond acceptors are crucial. The furan oxygen provides a key acceptor site, distinguishing it from the indole scaffold.
Dominant Interaction Van der Waals forces, C-H···π interactionsStrong N-H···N hydrogen bonds, N-H···π interactions5-aminoindole forms robust, directional hydrogen bond chains.[5] The DHF-Amine Exemplar's packing is governed by weaker, less directional forces, a direct result of its flexible, non-polar side chain. This has major implications for solubility and crystal engineering.
Molecular Conformation Dihydrofuran ring is puckered; propoxy-piperazine chain is highly flexible.Indole ring is planar.The conformational flexibility of the DHF scaffold's side chain allows it to adopt various shapes to fit a binding pocket, but this comes at an entropic cost upon binding. The rigidity of the indole scaffold is entropically favorable but offers fewer binding modes.

Chapter 4: Experimental Protocols

Achieving a high-quality crystal structure is a multi-step process requiring careful execution. The following protocols provide a self-validating workflow, from synthesis to data analysis.

Protocol 4.1: Synthesis of a Dihydrobenzofuran Amine Precursor

This protocol is adapted from the synthesis of the DHF-Amine Exemplar's precursor, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.[3][6] This phenol is the key intermediate for adding the aminoalkanol side chain.

Workflow: Synthesis of Phenolic Precursor

A 1-Methallyloxy-2-nitrobenzene B Thermal Rearrangement & Cyclization A->B Heat C 2,3-Dihydro-2,2-dimethyl- 7-nitrobenzofuran B->C D Reduction (e.g., H2/Pd-C) C->D E 2,3-Dihydro-2,2-dimethyl- 7-aminobenzofuran D->E F Diazotization & Hydrolysis E->F 1. NaNO2, HCl 2. H2O, Heat G Target Phenol Precursor (2,3-Dihydro-2,2-dimethyl- 7-benzofuranol) F->G

Caption: Synthesis workflow for the key phenolic precursor.

Step-by-Step Methodology:

  • Cyclization: A solution of 1-methallyloxy-2-nitrobenzene is heated under reflux in a high-boiling solvent (e.g., diethylaniline). This single step accomplishes both a Claisen-like rearrangement and an intramolecular cyclization to yield 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran.[6]

    • Causality: High temperature is required to overcome the activation energy for the pericyclic rearrangement and subsequent ring closure.

  • Reduction: The nitro group of the product from step 1 is reduced to an amine. A standard and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.

    • Causality: The palladium surface catalyzes the addition of hydrogen across the nitro group, selectively reducing it to the corresponding amine without affecting the aromatic or ether functionalities.

  • Diazotization: The resulting 2,3-dihydro-2,2-dimethyl-7-aminobenzofuran is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

    • Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Hydrolysis: The cold diazonium salt solution is slowly added to boiling water. The diazonium group is an excellent leaving group and is displaced by water, liberating nitrogen gas and forming the desired 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

    • Causality: The hydrolysis of the diazonium salt is a robust method for installing a hydroxyl group onto an aromatic ring.

  • Purification: The resulting phenol is purified by extraction into an organic solvent, followed by column chromatography on silica gel. The purity should be confirmed to be >98% by NMR and HPLC before proceeding to crystallization or further synthesis.

Protocol 4.2: Growing X-Ray Quality Single Crystals by Slow Evaporation

This is a generalized but highly effective protocol for obtaining single crystals of organic compounds, adapted from best practices in the field.[7][8][9]

Workflow: Single Crystal Growth

cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting A Select Solvent System (e.g., Ethanol, Toluene, Ethyl Acetate) B Prepare a Clear, Nearly Saturated Solution (20-50 mg in 2-5 mL) A->B C Filter Solution into Clean Vial (e.g., through cotton plug) B->C D Cover Vial Loosely (e.g., with perforated parafilm) C->D E Store in a Vibration-Free Environment (Days to Weeks) D->E F Harvest Crystals (Select a single, clear crystal) E->F

Caption: General workflow for growing single crystals via slow evaporation.

Step-by-Step Methodology:

  • Purity is Paramount: Start with the highest purity material possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[7]

  • Solvent Selection: Choose a solvent in which your compound is moderately soluble. If it is too soluble, crystals will not form; if it is nearly insoluble, you cannot prepare a solution. Commonly effective solvents include ethanol, isopropanol, ethyl acetate, toluene, and acetonitrile.[8]

  • Prepare the Solution: In a clean, dust-free vial, dissolve 20-50 mg of your compound in 2-5 mL of the chosen solvent. Gentle warming can be used to aid dissolution. The goal is a clear solution that is near, but not fully, saturated at room temperature.

  • Ensure Clarity: Filter the solution through a small plug of cotton or a syringe filter into a final, clean crystallization vessel (a small, narrow vial is ideal).

    • Causality: Dust particles or other particulates act as nucleation sites. Too many nucleation sites will lead to the rapid formation of many tiny crystals instead of a few large, high-quality ones.[10]

  • Slow the Evaporation: Cover the vial in a way that allows for very slow solvent evaporation. A common method is to cover the top with parafilm and pierce it with 1-3 small holes using a needle.

    • Causality: Crystal growth is a process of ordered deposition. Rapid evaporation causes the compound to crash out of solution amorphously or as a microcrystalline powder. Slow evaporation maintains the solution in a metastable "growth zone" for a longer period.[7]

  • Patience and Stability: Place the vial in a location where it will not be subject to mechanical vibrations or large temperature fluctuations. Do not disturb it. Check for crystal growth every few days. The process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension, with clear faces and no visible cracks), carefully remove a single crystal using a spatula or loop along with a drop of the mother liquor.

Protocol 4.3: Single Crystal X-ray Data Collection and Analysis

This protocol outlines the standard workflow once a suitable crystal has been mounted on a modern diffractometer.

Workflow: Crystallographic Data Analysis

A Mount Crystal & Collect Diffraction Data B Determine Unit Cell & Space Group A->B C Integrate Reflection Intensities B->C D Solve the Structure (e.g., Direct Methods, SHELXT) C->D E Refine the Model (e.g., SHELXL) D->E F Validate & Deposit (checkCIF, CCDC) E->F

Caption: Standard workflow for structure solution and refinement.

Step-by-Step Methodology:

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically 100 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

    • Causality: Cooling reduces thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Indexing and Integration: The software identifies the positions of the diffraction spots to determine the unit cell parameters and the crystal's symmetry (space group). It then integrates the intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (like Direct Methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built based on the initial solution and refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation and Reporting: The final model is validated using software like checkCIF, which is a service provided by the IUCr.[1] This checks for geometric consistency, potential errors, and adherence to publication standards. The final data, in the Crystallographic Information File (CIF) format, is then ready for deposition in a public database like the CCDC.[11]

Conclusion

While the crystal structure of 2-Methyl-2,3-dihydrobenzofuran-4-amine remains elusive, a robust strategy exists for drug development professionals to move forward. By studying the experimentally determined structures of close analogs like the DHF-Amine Exemplar and comparing them to relevant bioisosteres such as 5-aminoindole , researchers can gain critical insights into the scaffold's conformational preferences, hydrogen bonding capabilities, and packing motifs. This comparative approach, combined with the rigorous experimental protocols provided, empowers scientists to generate their own high-quality structural data. Such data is the bedrock of modern, structure-based drug design, enabling the optimization of lead compounds and accelerating the journey toward new and effective medicines.

References

  • Thallapally, P. K., & Zaworotko, M. J. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 10(2-3), 139-157. Available from: [Link]

  • X-Ray Crystallography Facility, University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available from: [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Available from: [Link]

  • Wolska, I., Borowiak, T., Rychlewska, U., Koralewska, M., & Foks, H. (2002). Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol with an Expected β-Adrenolytic and/or Anxiolytic Activity. Zeitschrift für Naturforschung B, 57(3), 285-294. Available from: [Link]

  • Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS omega, 5(28), 17141-17151. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78867, 5-Aminoindole. PubChem. Available from: [Link]

  • UofC X-Ray Crystallography Facility. (n.d.). The Slow Evaporation Method. Available from: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Shankland, K., & Florence, A. J. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 7(Pt 5), 834–846. Available from: [Link]

  • International Union of Crystallography. (n.d.). Notes for authors of Acta Crystallographica Section E: Structure Reports Online. IUCr Journals. Available from: [Link]

  • Ghoneim, A. M., & El-Sayed, M. A. A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875. Available from: [Link]

  • Ferguson, G., et al. (2015). Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1335-1340. Available from: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. CCDC. Available from: [Link]

  • Zhang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Available from: [Link]

  • Sharma, R., & Kumar, V. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1296-1310. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91697, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. PubChem. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Available from: [Link]

  • Gunanathan, C., & Jackstell, R. (2013). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 49(58), 6528-6530. Available from: [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-Methyl-2,3-dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Actions & Core Principles

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-2,3-dihydrobenzofuran-4-amine. The core principle of this protocol is risk mitigation through informed action . Due to its classification as a hazardous substance, improper disposal can pose significant risks to personnel and the environment.

At a minimum, this substance must be treated as a hazardous chemical waste . It must never be disposed of down the drain or in regular municipal trash. All waste must be collected in designated, properly labeled, and chemically compatible containers for disposal by a licensed hazardous waste management service. The following guide details the necessary hazard assessments, safety protocols, and procedural steps to ensure compliance and safety.

Hazard Identification & Risk Assessment

Understanding the specific hazards of 2-Methyl-2,3-dihydrobenzofuran-4-amine is fundamental to justifying the stringent disposal protocols. While a specific Safety Data Sheet (SDS) for the 2-methyl derivative is not widely available, data for the parent compound, 2,3-dihydro-1-benzofuran-4-amine , provides a reliable basis for hazard assessment.[1] The amine functional group and the aromatic benzofuran structure are the primary drivers of its chemical reactivity and toxicity.

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

The causality for these hazards lies in the chemical nature of aromatic amines. The amine group can be readily absorbed and may interfere with biological processes, while its basicity can cause irritation to acidic environments like the stomach or moist skin.

Hazard Profile: 2-Methyl-2,3-dihydrobenzofuran-4-amine (Inferred)
GHS Pictograms

Signal Word Warning [1]
Physical State Solid or Liquid (based on purity and temperature)
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact
Known Incompatibilities Strong oxidizing agents, Strong acids[2][3]
Hazardous Decomposition Products Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx).[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal operations. The selection of specific PPE is directly linked to the identified hazards.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Do not use latex gloves, as they offer poor protection against many organic chemicals. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is necessary to protect against skin contact.

  • Respiratory Protection: All handling of open containers of this chemical (e.g., weighing, transferring, preparing for disposal) should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical. The procedure varies based on the scale of the spill.

Step-by-Step Spill Cleanup Workflow
  • Evacuate & Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for the initial containment.

  • Neutralization/Absorption:

    • Carefully cover the spill with the absorbent material, working from the outside in to prevent spreading.

    • Allow the material to be fully absorbed.

  • Collection:

    • Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the absorbed material into a designated, leak-proof hazardous waste container.

    • Label the container clearly as "Spill Debris containing 2-Methyl-2,3-dihydrobenzofuran-4-amine".

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials (wipes, cloths) are considered hazardous waste and must be placed in the same container as the spill debris.

  • Final Disposal: Seal and label the waste container and manage it according to the procedures in Section 4.

Waste Segregation, Collection, and Disposal Pathway

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a self-validating system: correct segregation prevents dangerous reactions and ensures the waste is accepted by the disposal facility.

Step-by-Step Waste Collection Protocol
  • Characterize the Waste: This chemical waste is classified as a non-halogenated organic solid or liquid .

  • Select the Correct Container:

    • Use a designated, leak-proof, and sealable waste container that is chemically compatible with aromatic amines. High-density polyethylene (HDPE) containers are a suitable choice.

    • Never use metal containers for acidic or potentially corrosive waste streams, and avoid mixing incompatible waste types.[7]

  • Label the Container:

    • Attach a "Hazardous Waste" label to the container before adding any waste.

    • List all chemical constituents by their full name, including "2-Methyl-2,3-dihydrobenzofuran-4-amine" and any solvents used. Provide approximate percentages.

    • Indicate the date accumulation started.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) or central storage area, under the control of the generator.

    • Ensure secondary containment (e.g., a larger plastic tub) is used for liquid waste containers.

  • Arrange for Final Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (per institutional and EPA guidelines), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[8]

    • The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of 2-Methyl-2,3-dihydrobenzofuran-4-amine.

DisposalWorkflow start Waste Generated (Pure compound, solution, or contaminated material) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol (Section 3) is_spill->spill_protocol Yes waste_stream Characterize Waste Stream (e.g., pure solid, solution in methanol) is_spill->waste_stream No (Routine Waste) spill_protocol->waste_stream Collected spill debris is now a waste stream container Select Compatible Container (e.g., HDPE Bottle) waste_stream->container labeling Label Container with: 'Hazardous Waste' Full Chemical Names Percentages & Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage full Container Full or Time Limit Reached? storage->full full->storage No pickup Arrange for Pickup by Licensed Hazardous Waste Vendor full->pickup Yes end_point Final Disposal via High-Temperature Incineration pickup->end_point

Caption: Decision workflow for handling and disposing of the target compound.

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for the waste from "cradle to grave." This includes proper identification, accumulation, and ensuring it is sent to a permitted TSDF. Academic laboratories may have specific alternative requirements under 40 CFR Part 262, Subpart K.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees and that proper safety measures, including PPE, are implemented.[2]

References

  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]

  • U.S. Coast Guard. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11701043, 2,3-Dihydro-1-benzofuran-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart.
  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-2,3-dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methyl-2,3-dihydrobenzofuran-4-amine (CAS: 849148-79-4 / Analogous to 42933-43-7) is a specialized heterocyclic primary amine.[1][2][3] While specific toxicological data for this exact isomer is limited, its structural pharmacophore—combining an aniline motif with a dihydrobenzofuran core—necessitates a high-containment approach.[1][2]

The Pharmacophore Risk:

  • Aniline Functionality: Primary aromatic amines are established sensitizers and methemoglobinemia inducers.[1][2] They permeate lipophilic barriers (skin) rapidly.[1][2][4]

  • Benzofuran Core: Structural analogs (e.g., 2,3-dihydrobenzofuran) are flagged for potential carcinogenicity (Category 2) and aquatic toxicity.[1][2]

Operational Directive: Handle this compound as a suspected mutagen and potent skin sensitizer .[1][2] Do not rely on standard "lab coat and glasses" protocols.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in neat (pure) form.

Protection ZoneMinimum RequirementAdvanced Requirement (Stock/Spill)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesAmines are caustic bases.[1][2] Vapors can cause "blue haze" (corneal edema) and irreversible retinal damage.[1][2] Safety glasses do not seal against vapors.[1][2]
Dermal (Hands) Double Nitrile (min 5 mil outer)Silver Shield® (EVOH/PE) or Viton®Permeation Risk: Aromatic amines can permeate standard nitrile in <15 mins.[1][2] Laminate films (EVOH) provide >4h breakthrough time.[1][2]
Respiratory Fume Hood (Face velocity >100 fpm)PAPR with Organic Vapor/HEPA CartridgeInhalation of amine dust is the fastest route to systemic toxicity.
Body Tyvek® Lab Coat (Closed front)Chemical Resistant ApronCotton lab coats absorb amines, creating a secondary exposure source against the skin.
Glove Permeation Kinetics (Estimated)

Data extrapolated from aniline and benzofuran analogs.[1]

MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Latex 5< 2 minDO NOT USE
Nitrile (Disposable) 4-510 - 15 minSplash protection only.[1][2] Change immediately upon contact.
Butyl Rubber 25> 480 minExcellent for heavy exposure/cleaning.[2]
Silver Shield (Laminate) 2.7> 480 minMandatory for stock solution preparation.

Operational Workflow: The "Closed Loop" Protocol

To minimize exposure, we utilize a containment logic that treats the solid as a "source" and the solution as a "vector."

Step 1: Weighing & Transfer (The Critical Zone)[1]
  • Static Hazard: Amines are often sticky or carry static charge.[1][2]

  • Protocol:

    • Place the analytical balance inside the chemical fume hood.[1][2]

    • Use an ionizing anti-static gun on the weighing boat before dispensing.[1][2]

    • Damping: If the powder is flighty, pre-wet the weighing boat with the reaction solvent (e.g., DMSO or DCM) before adding the solid (taring the wet boat first). This captures dust immediately.[1][2]

Step 2: Solubilization
  • Exotherm Warning: Amines are basic.[1][2] Dissolving in acidic media or mixing with acid chlorides will generate heat.[1][2]

  • Protocol: Add solvent slowly with cooling (ice bath) if scale >1g.[1][2]

Step 3: Waste Segregation
  • Never mix amine waste with oxidizing acids (Nitric, Perchloric). This can form unstable N-nitroso compounds or cause fire.[1][2]

  • pH Adjustment: Quench amine residues with dilute HCl to form the non-volatile hydrochloride salt before disposal into the organic waste stream.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE tier based on the physical state and scale of the operation.

PPE_Selection_Flow Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Scale_High > 100 mg Solid->Scale_High Scale_Low < 100 mg Solid->Scale_Low Sol_Conc Concentrated (>1M) Solution->Sol_Conc Sol_Dil Dilute (<0.1M) Solution->Sol_Dil Tier3 TIER 3: Maximum Containment PAPR or Glovebox Full Chem Suit Scale_High->Tier3 Inhalation Risk Tier2 TIER 2: High Caution Silver Shield Liners Tyvek Sleeves Scale_Low->Tier2 Dust Risk Sol_Conc->Tier2 Permeation Risk Tier1 TIER 1: Standard Nitrile (Double) Fume Hood Sol_Dil->Tier1

Caption: Decision matrix for PPE selection. Note that solid handling defaults to Tier 2/3 due to the high risk of airborne particulate generation compared to dilute solutions.

Emergency Response & Decontamination

Skin Contact
  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability.[1][2]

  • Flush: Use water and non-abrasive soap for 15 minutes.[1][2]

  • Neutralize: For significant exposures, a wash with 2% acetic acid (vinegar) can help neutralize the amine, followed by water.

Spills (Solid)[1][2]
  • Isolate: Evacuate the immediate area.

  • PPE: Don Tier 3 PPE (see diagram).

  • Cleanup: Cover with wet sand or vermiculite to prevent dust.[1][2] Scoop into a sealed container. Wipe surface with dilute HCl (1M) to convert residue to salt, then water.

References

  • PubChem. (2023).[1][2] 2,3-Dihydro-2-methylbenzofuran (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective clothing. Applied Occupational and Environmental Hygiene.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines.[1][2] United States Department of Labor.[1][2] [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.